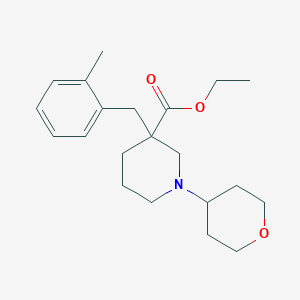![molecular formula C24H31N3O2S B6120961 2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6120961.png)
2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a thiophene ring, an oxazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced oxazole compounds, and substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings are known to interact with various enzymes and receptors, modulating their activity . The piperazine ring can act as a ligand for neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-[4-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to its combination of thiophene, oxazole, and piperazine rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-[4-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-19-22(25-24(29-19)23-10-6-16-30-23)18-26-13-14-27(21(17-26)11-15-28)12-5-9-20-7-3-2-4-8-20/h2-4,6-8,10,16,21,28H,5,9,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBRGDCVWZLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3CCN(C(C3)CCO)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B6120884.png)
![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)

![9-Hydroxy-5-(4-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B6120912.png)
![2-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6120913.png)
![2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole](/img/structure/B6120927.png)
![4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B6120940.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4,4,4-trifluorobutanamide](/img/structure/B6120943.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)

methanone](/img/structure/B6120977.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6120981.png)
![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
